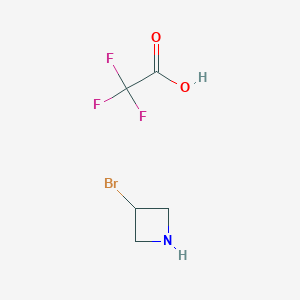

3-Bromoazetidine;2,2,2-trifluoroacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

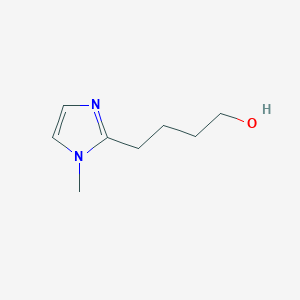

The synthesis of azetidines, including 3-Bromoazetidine, has been a topic of research due to their ubiquity in natural products and importance in medicinal chemistry . Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins .Molecular Structure Analysis

The molecular formula of 3-Bromoazetidine is CHBrN, with an average mass of 135.990 Da and a monoisotopic mass of 134.968353 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromoazetidine include an average mass of 135.990 Da and a monoisotopic mass of 134.968353 Da .Aplicaciones Científicas De Investigación

Synthesis of Azetidines

Azetidines are a class of organic compounds with a four-membered nitrogen-containing ring. They are known for their reactivity and ubiquity in natural products, and they play a significant role in medicinal chemistry . 3-Bromoazetidine can be used in the synthesis of azetidines .

Amino Acid Surrogates

Azetidines, such as 3-Bromoazetidine, are considered remarkable for their aptness as amino acid surrogates . This makes them useful in the development of peptidomimetics, which are compounds that mimic the structure and function of peptides.

Nucleic Acid Chemistry

The potential of azetidines in nucleic acid chemistry is also noteworthy . They can be used in the synthesis of nucleic acid analogs, which can have applications in the study of DNA and RNA structures and functions.

Catalytic Processes

Azetidines also have important prospects in catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions . These reactions are fundamental in organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.

Ring-Opening and Expansion Reactions

Azetidines represent an important class of strained compounds, making them excellent candidates for ring-opening and expansion reactions . These reactions can lead to the formation of larger ring systems, which can have various applications in organic synthesis.

6. Trifluoroacetic Acid as a Solvent and Catalyst Trifluoroacetic acid (TFA), which is part of the compound , has seen extensive application in organic synthesis both as a solvent and as a catalyst . It can facilitate a wide variety of chemical transformations, including rearrangements, functional group deprotections, condensations, hydroarylations, and trifluoroalkylations .

Safety and Hazards

Trifluoroacetic acid (TFA) is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may be corrosive to metals, harmful if inhaled, and causes severe skin burns and eye damage. It may cause respiratory irritation, drowsiness or dizziness, and may cause damage to organs through prolonged or repeated exposure .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Azetidines, the class of compounds to which 3-bromoazetidine belongs, are known for their potential in peptidomimetic and nucleic acid chemistry . They are often used as amino acid surrogates, implying that they may interact with proteins or enzymes in the body .

Mode of Action

Azetidines are known for their reactivity and versatility as heterocyclic synthons . They are excellent candidates for ring-opening and expansion reactions . The bromo-substituted carbon center in 3-Bromoazetidine trifluoroacetic acid could potentially undergo various chemical reactions, leading to interactions with its targets .

Biochemical Pathways

Azetidines are known to be involved in various catalytic processes, including henry, suzuki, sonogashira, and michael additions . The bromo-substituted carbon center in 3-Bromoazetidine trifluoroacetic acid could potentially interact with these pathways .

Result of Action

The compound’s potential in peptidomimetic and nucleic acid chemistry suggests that it may have significant effects at the molecular and cellular levels .

Action Environment

The action of 3-Bromoazetidine trifluoroacetic acid could potentially be influenced by various environmental factors. For instance, the presence of the trifluoroacetic acid moiety could make the compound more stable and resistant to environmental degradation . .

Propiedades

IUPAC Name |

3-bromoazetidine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrN.C2HF3O2/c4-3-1-5-2-3;3-2(4,5)1(6)7/h3,5H,1-2H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGPLZUNZXZZAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)Br.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromoazetidine trifluoroacetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-chloro-2-(morpholin-4-yl)phenyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2430095.png)

![N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-nitrobenzamide](/img/structure/B2430107.png)

![N-ethyl-1,9-dimethyl-N-(3-methylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2430112.png)

![7-chloro-2-methyl-3-(methylsulfanyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2430113.png)